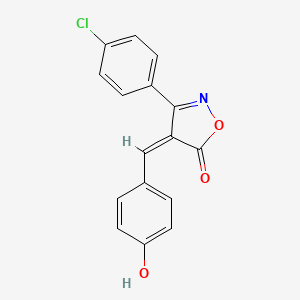![molecular formula C19H20N2O2 B5823398 N-[4-(diethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5823398.png)
N-[4-(diethylamino)phenyl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(diethylamino)phenyl]-1-benzofuran-2-carboxamide, also known as DEAB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor that has been shown to have a variety of effects on cellular processes, making it a useful tool for investigating the underlying mechanisms of disease.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)phenyl]-1-benzofuran-2-carboxamide is primarily through inhibition of the enzyme ALDH. ALDH is involved in the metabolism of a variety of endogenous and exogenous compounds, including retinaldehyde and certain drugs. By inhibiting ALDH, this compound can alter cellular processes that are dependent on the metabolism of these compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and vary depending on the specific application. In cancer cells, this compound can lead to decreased cell proliferation and increased sensitivity to chemotherapy. In embryonic development, this compound can lead to developmental abnormalities and defects. In stem cells, this compound can lead to the enrichment of stem cell populations with specific characteristics.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(diethylamino)phenyl]-1-benzofuran-2-carboxamide for lab experiments is its specificity for ALDH inhibition. This allows for selective modulation of cellular processes that are dependent on ALDH activity. However, one limitation of this compound is its potential toxicity and off-target effects. Careful dose optimization and control is necessary to ensure that the effects observed are specific to ALDH inhibition.
Future Directions
There are many potential future directions for research involving N-[4-(diethylamino)phenyl]-1-benzofuran-2-carboxamide. One area of interest is the development of more selective ALDH inhibitors that can target specific isoforms of the enzyme. Another area of interest is the use of this compound in combination with other drugs to enhance their efficacy. Finally, the use of this compound in clinical trials for cancer and other diseases is an area of active investigation.
Synthesis Methods
The synthesis of N-[4-(diethylamino)phenyl]-1-benzofuran-2-carboxamide is a complex process that involves multiple steps. The starting material is 4-(diethylamino)aniline, which is then reacted with 2-chlorobenzoyl chloride to form the intermediate product. This is then further reacted with potassium carbonate and 2-hydroxybenzaldehyde to form the final product, this compound.
Scientific Research Applications
N-[4-(diethylamino)phenyl]-1-benzofuran-2-carboxamide has been used in a variety of scientific research applications, including cancer research, developmental biology, and stem cell research. In cancer research, this compound has been shown to inhibit the activity of the enzyme ALDH, which is overexpressed in many types of cancer cells. This inhibition can lead to decreased cell proliferation and increased sensitivity to chemotherapy.
In developmental biology, this compound has been used to study the role of retinoic acid signaling in embryonic development. By inhibiting the activity of ALDH, this compound can block the conversion of retinaldehyde to retinoic acid, which is essential for proper embryonic development.
In stem cell research, this compound has been used to selectively inhibit the activity of ALDH in certain types of stem cells. This inhibition can lead to the enrichment of stem cell populations with specific characteristics, making them more useful for certain applications.
Properties
IUPAC Name |
N-[4-(diethylamino)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-21(4-2)16-11-9-15(10-12-16)20-19(22)18-13-14-7-5-6-8-17(14)23-18/h5-13H,3-4H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXYENLHDYXCCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5823333.png)
![2-cyano-3-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)acrylamide](/img/structure/B5823337.png)
![2-methyl-3-{[(1-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B5823341.png)
![N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5823345.png)

![N'-[1-(4-bromophenyl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B5823372.png)
![3-chloro-N-{[(2,4-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5823376.png)




![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5823401.png)
![2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide](/img/structure/B5823404.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone]](/img/structure/B5823408.png)
